Dipropyldiphosphonic acid
Overview
Description
Dipropyldiphosphonic acid is an organic phosphonic acid compound with the chemical formula C6H16O5P2. It is a colorless to pale yellow liquid that is soluble in water and some organic solvents such as alcohols and ethers. This compound is known for its ability to chelate metal ions, forming stable complexes with metals like calcium, magnesium, and strontium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyldiphosphonic acid is typically synthesized through a multi-step process. One common method involves the synthesis of dipropyl phosphite, which is then reacted with hydrogen chloride to produce the target compound . The reaction conditions often include:
Synthesis of Dipropyl Phosphite: This step involves the reaction of propanol with phosphorus trichloride in the presence of a base such as pyridine.
Formation of this compound: The dipropyl phosphite is then treated with hydrogen chloride gas, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques such as distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dipropyldiphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphonic acids.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reactions: These reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic acids .
Scientific Research Applications
Dipropyldiphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions, particularly in the synthesis of metal complexes.
Biology: Its ability to chelate metal ions makes it useful in biological studies involving metal ion transport and storage.
Industry: It is used in industrial processes that require metal ion chelation, such as water treatment and metal extraction
Mechanism of Action
The mechanism of action of dipropyldiphosphonic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its phosphonic acid groups, which coordinate with the metal ions. This chelation process can affect various molecular targets and pathways, including:
Metal Ion Transport: By chelating metal ions, this compound can influence the transport and availability of these ions in biological systems.
Enzyme Inhibition: The compound can inhibit enzymes that require metal ions as cofactors, thereby affecting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Phosphoric Acid (H3PO4): Has three ionization equilibria and is widely used in various applications.
Phosphonic Acid (R-P(O)(OH)2): Known for its two ionization equilibria and strong chelating properties.
Phosphinic Acid (R-P(H)(O)(OH)): Has one ionization equilibrium and is used in similar applications as phosphonic acids.
Uniqueness
Dipropyldiphosphonic acid is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in applications that require strong and stable metal ion chelation .
Properties
IUPAC Name |
[hydroxy(propyl)phosphoryl]oxy-propylphosphinic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O5P2/c1-3-5-12(7,8)11-13(9,10)6-4-2/h3-6H2,1-2H3,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBGMIBJMKFMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(O)OP(=O)(CCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O5P2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992404 | |
Record name | Dipropyldiphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71760-04-8 | |
Record name | P,P′-Dipropyldiphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71760-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropyldiphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071760048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropyldiphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropyldiphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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